2-(3-Fluorophenyl)naphthalene
Description
2-(3-Fluorophenyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative comprising a naphthalene core substituted with a fluorophenyl group at the 2-position. The fluorine atom is located at the meta position of the phenyl ring, which influences electronic properties such as electron-withdrawing effects and lipophilicity.
Properties
Molecular Formula |
C16H11F |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H11F/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H |
InChI Key |
GXFPULGFQXLJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Impact :
- Electron-Withdrawing Groups : Fluorine and bromine enhance electrophilic character, but fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to bromine .
- Trifluorophenyl vs. Monosubstituted Phenyl: The trifluorophenyl group in C4 increases binding affinity (Ki = 4.68 × 10⁶ vs. acarbose’s 6.18 × 10⁵) due to enhanced hydrophobic interactions and electronic effects .
Binding Affinities and Bioactivity
Compounds with extended aromatic systems exhibit improved binding to targets like α-amylase. For instance:
- C4 (2-[(E)-2-(3,4,5-trifluorophenyl)vinyl]naphthalene) demonstrates a binding score of -9.1 kcal/mol and Ki = 4.68 × 10⁶, outperforming acarbose (-7.7 kcal/mol; Ki = 6.18 × 10⁵) .
- 2-(3-Fluorophenyl)naphthalene is hypothesized to have moderate binding due to its two-ring system, though experimental data are pending.
Physical and Chemical Properties
Table 2: Physicochemical Comparison
| Property | 2-(3-Fluorophenyl)naphthalene | 2-(3-Bromophenyl)naphthalene | C4 (Trifluorophenyl analog) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 97–101 | Not reported |
| Boiling Point (°C) | Not reported | 385.2 (predicted) | Not reported |
| Density (g/cm³) | Not reported | 1.381 | Not reported |
| LogP (Lipophilicity) | Estimated ~4.5 | ~5.1 | ~5.8 (trifluorophenyl effect) |
Notes:
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